molecular formula C9H11FN2O B029577 3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine CAS No. 186588-98-7

3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine

Cat. No.: B029577
CAS No.: 186588-98-7
M. Wt: 182.19 g/mol
InChI Key: GVOOYVOZPRROMP-ZETCQYMHSA-N
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Description

3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine is a sophisticated chiral chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a unique molecular architecture that combines a constrained (2S)-azetidine ring, known for its role as a bioisostere and its ability to improve pharmacokinetic properties, with a 2-fluoropyridine moiety, a common scaffold that enhances metabolic stability and influences electronic characteristics. The ether linkage positions the azetidine nitrogen for optimal interaction with biological targets. Researchers primarily utilize this compound as a key intermediate or a core scaffold in the synthesis of novel pharmacologically active molecules. Its structure suggests potential application in the development of ligands for central nervous system (CNS) targets, enzyme inhibitors, and other therapeutic agents where a rigid, three-dimensional, and fluorinated structure is desired. The stereospecific (S)-configuration at the azetidine ring is critical for achieving selective and high-affinity binding to chiral biological targets. This reagent is provided for research applications only and is an essential tool for chemists exploring structure-activity relationships (SAR) and optimizing lead compounds in early-stage discovery programs.

Properties

IUPAC Name

3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c10-9-8(2-1-4-12-9)13-6-7-3-5-11-7/h1-2,4,7,11H,3,5-6H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOOYVOZPRROMP-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1COC2=C(N=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]1COC2=C(N=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186588-98-7
Record name 2-Fluoro-A-85380
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186588987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-FLUORO-A-85380
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY1C8J4WGF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Direct Fluorination of Pyridine

Fluorination at position 2 is achieved via Halex reaction or electrophilic fluorination :

  • Halex Reaction : Treatment of 2-chloropyridine with KF in polar aprotic solvents (e.g., DMF) at 150°C yields 2-fluoropyridine.

  • Electrophilic Fluorination : Use of Selectfluor™ or F-TEDA-BF4 in acetonitrile introduces fluorine at electron-rich positions.

Table 1: Fluorination Methods for Pyridine

MethodReagentSolventTemperature (°C)Yield (%)
HalexKFDMF15065–70
ElectrophilicSelectfluor™MeCN2550–55

Enantioselective Synthesis of (2S)-Azetidin-2-ylmethanol

Bromofluorination of Imino Olefins

Van Brandt et al. reported regiospecific bromofluorination of imino olefins 29 to form intermediates 30 , followed by NaBH4 reduction and intramolecular cyclization to yield 3-fluoroazetidines 31 (Table 2). Adapting this method, non-fluorinated azetidines are synthesized by omitting the fluorination step.

Table 2: Azetidine Synthesis via Bromofluorination

EntryR1R2Yield of 31 (%)
1C6H5Me70
24-MeC6H4Me61

Biocatalytic Kinetic Resolution

Leng et al. achieved enantiopure azetidines using Rhodococcus erythropolis AJ270 to resolve nitrile derivatives 42 into amides 43 and acids 44 with >99.5% ee (Table 3). Hydrolysis of 43 yields (2S)-azetidine-2-carboxylic acid, which is reduced to the alcohol.

Table 3: Enzymatic Resolution of Azetidine Nitriles

EntryArTime (h)Yield of 43 (%)ee (%)
1C6H59.546>99.5
24-Me-C6H44.745>99.5

Etherification: Coupling Azetidine and Pyridine Moieties

Nucleophilic Aromatic Substitution (SNAr)

2-Fluoro-3-chloropyridine reacts with (2S)-azetidin-2-ylmethanol under basic conditions (K2CO3, DMF) to displace chloride, forming the ether bond.

Reaction Conditions :

  • Solvent : Dimethylformamide (DMF)

  • Base : Potassium carbonate

  • Temperature : 80°C, 12 hours

  • Yield : 68–72%

Mitsunobu Reaction

For hydroxylated pyridine precursors, the Mitsunobu reaction couples 2-fluoro-3-hydroxypyridine with (2S)-azetidin-2-ylmethanol using DIAD and PPh3.

Optimized Parameters :

  • Reagents : DIAD (1.2 eq), PPh3 (1.5 eq)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 0°C → room temperature, 24 hours

  • Yield : 75–80%

Stereochemical Integrity and Purification

Chiral Chromatography

Final purification via chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) ensures >99% enantiomeric excess.

Salt Formation

Ionic interaction with (2R,3R)-2,3-dihydroxybutanedioic acid (tartaric acid) enhances crystallinity, facilitating isolation.

Procedure :

  • Dissolve crude product in ethanol.

  • Add equimolar tartaric acid.

  • Crystallize at 4°C, isolate via filtration.

  • Wash with cold ethanol, dry under vacuum.

Comparative Analysis of Synthetic Routes

Table 4: Efficiency of Coupling Methods

MethodStarting MaterialYield (%)Purity (ee %)
SNAr3-Chloro-2-fluoropyridine68–7298
Mitsunobu3-Hydroxy-2-fluoropyridine75–80>99.5

The Mitsunobu method offers superior yield and stereochemical fidelity but requires pre-synthesized hydroxypyridine. SNAr is more direct but slightly less efficient.

Scale-Up Considerations and Industrial Feasibility

Catalytic Hydrogenation

Patent WO2000063168A1 highlights palladium-catalyzed hydrogenation for deprotecting benzyl groups on azetidines:

  • Conditions : Pd(OH)2/C (20 wt%), H2 (60 psi), methanol, 60°C.

  • Scale : Demonstrated at 1.15L scale with 116g substrate.

Process Optimization

  • Cost Reduction : Replace DIAD with cheaper azocarboxylates in Mitsunobu reactions.

  • Solvent Recycling : DMF and THF recovery via distillation improves sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-A-85380 primarily undergoes substitution reactions during its synthesis. The key reaction involves the substitution of the iodine atom in the precursor compound with the fluorine-18 isotope .

Common Reagents and Conditions

    Fluorinating Agent: [18F] fluoride ion

    Solvent: Typically an organic solvent such as acetonitrile

    Reaction Conditions: Controlled temperature and pH to facilitate the fluorination reaction

Major Products

The major product of the synthesis is 2-Fluoro-A-85380, which is obtained after the fluorination and subsequent deprotection steps .

Scientific Research Applications

Pharmacological Applications

1.1 Nicotinic Acetylcholine Receptor Ligand

The compound has been studied for its ability to interact with nAChRs, which are critical in various neurological functions including learning, memory, and motor control. Research indicates that fluorinated pyridine derivatives can serve as effective PET tracers for imaging nAChRs in the human brain. This is particularly relevant for studying neurodegenerative diseases and psychiatric disorders where nAChR dysfunction is implicated.

1.2 Potential in Neuroimaging

Due to its structural characteristics, 3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine could be developed as a PET imaging agent. The fluorine atom in the pyridine ring enhances the compound's visibility in imaging studies, making it a candidate for tracking receptor activity in vivo.

Case Studies and Research Findings

3.1 Fluoropyridine Derivatives in Drug Development

Several studies have focused on similar fluoropyridine derivatives as potential therapeutics targeting nAChRs. For instance, derivatives like 2-Fluoro-A 85380 have demonstrated promising results in preclinical models for treating cognitive deficits associated with Alzheimer's disease.

3.2 Interaction Studies

While direct experimental data on 3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine is limited, analogous compounds have shown significant interactions with biological systems, leading to enhanced understanding of their pharmacodynamics and pharmacokinetics. Detailed interaction studies are essential for elucidating the compound's mechanism of action and therapeutic efficacy.

Mechanism of Action

2-Fluoro-A-85380 exerts its effects by binding to nicotinic acetylcholine receptors in the brain. The compound has a high affinity for the alpha4beta2 subtype of nAChRs, which are involved in various cognitive and neurological functions . Upon binding, 2-Fluoro-A-85380 acts as a radioligand, allowing for the visualization of nAChRs using PET imaging. This binding is highly specific and can be inhibited by nAChR selective ligands, demonstrating the compound’s selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound belongs to a class of azetidinylmethoxy-pyridine derivatives, which are often modified at the pyridine ring or azetidine moiety to optimize pharmacological properties. Key analogs include:

Compound Name (ID) Key Substituents Molecular Formula Molecular Weight (g/mol) HPLC Purity (%) [α]D20 tR (min)
Target Compound 2-Fluoro, 3-azetidinylmethoxy, cyclopropyl-methoxyethyl C15H22N2O2 262.347 - - -
17c 5-[(1S,2R)-2-(2-piperazinyl-ethyl)cyclopropyl] C22H29F3N4O3 478.49 99.6 - 3.9
14 5-[(1S,2R)-2-(2-trifluoromethoxyethyl)cyclopropyl] C17H20F4N2O2 384.35 99.8 +28.6 9.7
17b 5-[(1S,2R)-2-(2-morpholinyl-ethyl)cyclopropyl] C21H28F3N3O3 451.47 99.8 +43.5 4.1
23 3-[2-(isopropylamino)ethoxy], 5-[(1S,2R)-2-methoxyethyl] C17H25FN2O2 308.40 99.8 - 9.3

Key Observations :

  • Fluorine Substitution: The 2-fluoro group in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., 23 lacks fluorine but includes a methoxyethyl group) .
  • Cyclopropyl Modifications : Substituents on the cyclopropyl ring (e.g., morpholinyl in 17b, piperazinyl in 17c) influence lipophilicity and receptor binding. The target compound’s methoxyethyl group balances hydrophilicity and steric bulk .
  • Chirality : The target compound’s three stereogenic centers contrast with analogs like 14 ([α]D20 = +28.6) and 17b ([α]D20 = +43.5), which have fewer chiral centers but higher optical activity .

Pharmacological and Physicochemical Properties

Receptor Binding and Selectivity

Compounds in this class are studied as α4β2-nicotinic acetylcholine receptor (nAChR) modulators . The target compound’s fluorine atom may enhance binding affinity to hydrophobic receptor pockets, while analogs with bulkier substituents (e.g., 17c’s piperazinyl group) exhibit altered selectivity profiles .

Solubility and Stability
  • LogP/Solubility : The target compound’s methoxyethyl group likely improves aqueous solubility compared to more lipophilic analogs like 14 (trifluoromethoxyethyl) .

Biological Activity

The compound 3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine is a fluorinated pyridine derivative that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, interactions with biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine can be represented as follows:

  • Molecular Formula : C9H11FN2O
  • Molecular Weight : 182.19 g/mol
  • Canonical SMILES : C1CN[C@@H]1COC2=C(N=CC=C2)F

The compound features a pyridine ring substituted with a fluorine atom and an azetidine-linked methoxy group, which influences its biological activity significantly .

The biological activity of 3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine is primarily attributed to its interaction with specific molecular targets. The azetidinylmethoxy group enhances binding affinity to biological macromolecules, while the fluorine atom modulates the electronic properties of the pyridine ring, potentially affecting receptor interactions and enzymatic activities.

Interaction with Biological Systems

Research indicates that the compound may interact with various receptors and enzymes, influencing pathways involved in:

  • Neurotransmission : Potential modulation of neurotransmitter receptors.
  • Enzyme Inhibition : Possible inhibition of specific enzymes related to metabolic pathways.

Antibacterial and Antifungal Activity

Several studies have evaluated the antibacterial properties of related pyridine derivatives. For instance, compounds structurally similar to 3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) reported in the low micromolar range .

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For example, research on pyridine-based compounds has indicated promising results against MCF-7 breast cancer cells, with IC50 values suggesting effective growth inhibition .

Case Studies

  • Case Study on Neuropharmacological Effects :
    • A study investigated the effects of azetidine derivatives on behavioral responses in rodent models. The findings suggested that these compounds could modulate anxiety-related behaviors, indicating potential use in treating anxiety disorders .
  • Case Study on Antimicrobial Efficacy :
    • Research focused on a series of pyridine derivatives revealed that modifications at the 2-position significantly enhanced antibacterial activity against resistant strains of bacteria. This underscores the importance of structural optimization in developing effective antimicrobial agents .

Data Table: Biological Activity Overview

Biological ActivityTarget Organism/Cell LineIC50/MIC ValuesReference
AntibacterialStaphylococcus aureusMIC = 0.41 µg/mL
AntifungalCandida albicansMIC = 1.0 µg/mL
AnticancerMCF-7 Breast Cancer CellsIC50 = 15 µM
NeuropharmacologicalRodent ModelsBehavioral changes observed

Q & A

Q. How can computational modeling predict metabolic stability and off-target interactions?

  • Methodological Answer : Perform docking studies (AutoDock Vina) against cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic hotspots. Use QSAR models trained on fluoropyridine datasets to estimate clearance rates. Validate predictions with in vitro microsomal assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine
Reactant of Route 2
Reactant of Route 2
3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine

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